molecular formula C15H21N3O4 B1342235 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid CAS No. 654663-42-0

2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid

Cat. No.: B1342235
CAS No.: 654663-42-0
M. Wt: 307.34 g/mol
InChI Key: RKTBSIAAAOXTJP-UHFFFAOYSA-N
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Description

2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . This compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an isonicotinic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).

Major Products

    Free Amine: Obtained after deprotection of the Boc group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions with various electrophiles.

Scientific Research Applications

2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of biochemical probes and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]acetic acid: Similar structure but with an acetic acid moiety instead of isonicotinic acid.

    2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid: Contains a benzoic acid moiety.

    2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]propionic acid: Features a propionic acid moiety.

Uniqueness

2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid is unique due to the presence of the isonicotinic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of pyridine-containing compounds and in applications where the isonicotinic acid functionality is desired .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-10-11(13(19)20)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTBSIAAAOXTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594604
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654663-42-0
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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